Methyl 3-iodo-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLNZCSEWCVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736249 | |
| Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268684-41-8 | |
| Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodo-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
Methyl 3-iodo-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the generation of diverse derivatives useful in various chemical applications .
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Preliminary investigations have shown that this compound can inhibit the growth of certain cancer cell lines, inducing apoptosis and presenting a promising avenue for cancer therapeutics .
Agricultural Chemistry
The compound is being explored for its potential use in developing agrochemicals, particularly fungicides and herbicides. Its structural characteristics allow it to interact with biological targets in pests and pathogens, offering a pathway for creating effective crop protection agents .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings indicated that the compound exhibited significant inhibitory effects, supporting its potential as a scaffold for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that this compound led to notable growth inhibition. The mechanism was linked to the induction of apoptosis, highlighting its potential role in cancer treatment strategies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Methyl 3-iodo-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Structural Difference : Replaces the methyl ester with an ethyl ester (C₆H₇IN₂O₂; MW: 266.04 g/mol) .
Key Properties :
Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 23170-45-8)
Structural Difference : Substitutes iodine with a methyl group (similarity score: 0.93) .
Key Properties :
- Higher thermal stability due to the non-polar methyl group. Applications: Preferred in reactions requiring non-halogenated intermediates, such as catalysis or materials science.
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS: 1017782-45-4)
Structural Difference : Incorporates a bulky tert-butyl group (C₉H₁₄N₂O₂; MW: 182.22 g/mol) .
Key Properties :
- Enhanced steric hindrance, reducing reactivity in nucleophilic substitution but improving selectivity in regiochemical transformations.
- Distinct safety protocols (e.g., specific first-aid measures for inhalation or skin contact) .
Applications : Useful in sterically controlled syntheses, such as asymmetric catalysis or metal-organic frameworks (MOFs).
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4)
Structural Difference : Combines ethyl ester and methyl substituent (similarity score: 0.90) .
Key Properties :
- Intermediate lipophilicity between methyl and ethyl iodo analogs.
- Lower hazard classification compared to iodinated derivatives.
Applications : Commonly employed in combinatorial chemistry for library diversification.
Comparative Data Table
Research Findings and Implications
- Reactivity : Iodinated derivatives (e.g., Methyl 3-iodo) are pivotal in Suzuki-Miyaura cross-coupling due to the iodine’s leaving group ability, whereas methyl or tert-butyl analogs are inert under similar conditions .
- Toxicity: Halogenated compounds exhibit higher toxicity (H302: harmful if swallowed), necessitating stringent handling compared to non-halogenated analogs .
- Stability : The tert-butyl analog’s steric bulk enhances stability against hydrolysis, making it suitable for prolonged reactions .
Biological Activity
Methyl 3-iodo-1H-pyrazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an iodine atom at the 3-position and a carboxylate group at the 4-position. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.
The biological activity of this compound is primarily attributed to its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme critical for mitochondrial respiration in fungi. By inhibiting this enzyme, the compound disrupts energy production in fungal cells, leading to their death. This mechanism underpins its effectiveness as a fungicide against various fungal pathogens responsible for crop diseases .
Antifungal Activity
This compound has been studied extensively for its antifungal properties. Derivatives of this compound have been commercialized as fungicides, demonstrating significant efficacy against pathogens such as Fusarium and Botrytis species. The inhibition of SDH is crucial for the antifungal action, as it leads to metabolic disruption in fungal cells.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The exact mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis .
Anti-inflammatory Activity
Some studies suggest that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. These compounds demonstrated promising results in reducing inflammation markers in vitro .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activities of this compound and its derivatives:
Preparation Methods
Direct Iodination of Pyrazole-4-carboxylate Derivatives
One common approach to prepare methyl 3-iodo-1H-pyrazole-4-carboxylate starts from methyl 1H-pyrazole-4-carboxylate or its protected derivatives, followed by selective iodination at the 3-position.
- Starting Material: Methyl 1H-pyrazole-4-carboxylate or protected pyrazole derivatives.
- Iodinating Agent: Molecular iodine or iodine sources such as N-iodosuccinimide (NIS).
- Reaction Conditions: Typically performed under mild heating or room temperature in solvents like acetonitrile or dichloromethane.
- Protection Strategy: Protection of the pyrazole nitrogen (e.g., with ethoxyethyl or tetrahydropyranyl groups) can enhance regioselectivity and yield by preventing side reactions on the nitrogen atom.
Halogen Exchange and Functional Group Transformation
Another synthetic route involves halogen exchange reactions starting from 4-halogenated pyrazoles, followed by Grignard reagent-mediated carboxylation to install the methyl carboxylate group.
- Step 1: Halogenation of N-methylpyrazole derivatives at the 3-position using iodine or bromine.
- Step 2: Formation of Grignard reagent by reacting the halogenated pyrazole with an organomagnesium reagent (e.g., isopropyl magnesium chloride).
- Step 3: Carboxylation by bubbling carbon dioxide through the Grignard intermediate.
- Step 4: Esterification to methyl ester, often by reaction with methanol under acidic conditions.
This method allows for high regioselectivity and purity, avoiding isomer formation common in direct iodination.
Diazotization and Coupling Reactions
A more complex but highly selective method involves diazotization of an amino-substituted pyrazole derivative followed by coupling with iodine-containing reagents.
- Step 1: Starting from N-methyl-3-aminopyrazole, halogenation at the 4-position is performed.
- Step 2: Diazotization of the amino group to form diazonium salts.
- Step 3: Coupling with potassium iodide or iodine sources in the presence of catalysts such as cuprous oxide.
- Step 4: Subsequent functional group transformations yield the iodopyrazole carboxylate.
This method is noted for its avoidance of isomeric impurities and high product purity (>99.5%) with overall yields around 64% for related pyrazole carboxylic acids.
Methylation and Esterification
Methylation of the pyrazole nitrogen and esterification of the carboxylic acid group are often integrated into the synthetic sequence to obtain the methyl ester derivative.
- Methylation: Typically performed using methyl iodide in the presence of a base.
- Esterification: Carboxylic acids are esterified using methanol and acid catalysts or via methylation of carboxylate intermediates.
An example reaction condition includes methyl iodide treatment at 100°C for 15 minutes, achieving yields around 79% for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, a close analogue.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- Protection of the pyrazole nitrogen is crucial in direct iodination to prevent side reactions and improve yield and regioselectivity.
- Grignard reagent-mediated carboxylation allows precise installation of the carboxylate group after halogenation, enabling further functionalization.
- Diazotization methods provide a controlled pathway to introduce iodine selectively at the 3-position, minimizing isomer formation and improving purity.
- Methylation using methyl iodide is a straightforward method to obtain methylated pyrazole derivatives, often integrated with esterification steps for the final product.
- Purification techniques include recrystallization from n-hexane, distillation under reduced pressure, and chromatography, depending on the intermediate and final product.
Q & A
Q. What are the common synthetic routes for Methyl 3-iodo-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : this compound is typically synthesized via iodination of pre-functionalized pyrazole intermediates. A key route involves Sonogashira coupling or direct iodination using iodine monochloride (ICl) in acetic acid under reflux. For example, ethyl 3-iodo-1H-pyrazole-4-carboxylate derivatives are synthesized starting from the parent pyrazole ester, with yields up to 43% after recrystallization from n-hexane/ethyl acetate mixtures . Optimization focuses on solvent selection, catalyst loading (e.g., Pd/Cu for cross-coupling), and temperature control to minimize byproducts. Purification often employs column chromatography or recrystallization, with purity confirmed by NMR and HRMS .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Characterization combines 1H/13C NMR (to confirm substitution patterns and ester groups), FT-IR (for carbonyl and C-I bond identification), and HRMS (for molecular ion validation). Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment, with software like Mercury CSD aiding in packing analysis and void visualization . For example, SCXRD of related pyrazole derivatives revealed monoclinic systems with specific lattice parameters (e.g., a = 8.02 Å, b = 12.34 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR, IR, and mass spectra often arise from tautomerism or solvent effects. To resolve these:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Cross-validate with computational chemistry (DFT calculations for predicted NMR/IR spectra). For instance, conflicting NOESY correlations in pyrazole derivatives were resolved by comparing experimental data with Mercury CSD-calculated packing motifs .
Q. How does the iodine substituent influence reactivity in cross-coupling and substitution reactions?
- Methodological Answer : The iodine atom at position 3 acts as a superior leaving group, enabling:
- Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) using Pd(PPh3)4/CuI catalysts in THF/Et3N .
- Nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., K2CO3 in DMF).
Competing pathways (e.g., deiodination vs. coupling) are mitigated by optimizing ligand ratios (e.g., 1:1 Pd:Cu) and reaction time. For example, ethyl 3-iodo-1H-pyrazole-4-carboxylate derivatives showed >90% coupling efficiency under inert atmospheres .
Q. What computational tools aid in predicting synthetic pathways and regioselectivity?
- Methodological Answer : Retrosynthesis software (e.g., AiZynthFinder) leverages databases like Reaxys and Pistachio to propose feasible routes. For pyrazole derivatives, algorithms prioritize iodination at the 3-position due to electronic effects (σp = +0.18 for I). DFT calculations (e.g., Gaussian 16) predict transition states for substitution reactions, with Fukui indices identifying electrophilic centers. For example, calculations on methyl pyrazole carboxylates revealed higher electrophilicity at C3 (Fukui f⁻ = 0.12) than C5, aligning with experimental iodination outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
